Carbocloral

Hydrolytic stability Shelf-life prediction Formulation development

Carbocloral (CAS 541-79-7), chemically designated as ethyl (2,2,2-trichloro-1-hydroxyethyl)carbamate, is a carbamate ester belonging to the chloral derivative class of sedative-hypnotics. It was historically marketed under the trade name Prodorm and is characterized by a molecular formula of C₅H₈Cl₃NO₃ and a molecular weight of 236.48 g/mol.

Molecular Formula C5H8Cl3NO3
Molecular Weight 236.48 g/mol
CAS No. 541-79-7
Cat. No. B1668356
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCarbocloral
CAS541-79-7
SynonymsCarbocloral;  Carbochloral;  Chloralurethane;  Prodorm;  Uraline;  Uralium;  HY 185;  HY-185;  NSC 33077;  Prodorm.
Molecular FormulaC5H8Cl3NO3
Molecular Weight236.48 g/mol
Structural Identifiers
SMILESCCOC(=O)NC(C(Cl)(Cl)Cl)O
InChIInChI=1S/C5H8Cl3NO3/c1-2-12-4(11)9-3(10)5(6,7)8/h3,10H,2H2,1H3,(H,9,11)
InChIKeyITMSAWKLJVGBIT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Carbocloral (541-79-7): A Chloral-Derivative Sedative-Hypnotic with Differentiated Physicochemical Properties


Carbocloral (CAS 541-79-7), chemically designated as ethyl (2,2,2-trichloro-1-hydroxyethyl)carbamate, is a carbamate ester belonging to the chloral derivative class of sedative-hypnotics [1]. It was historically marketed under the trade name Prodorm and is characterized by a molecular formula of C₅H₈Cl₃NO₃ and a molecular weight of 236.48 g/mol [1][2]. Unlike its close analog chloral hydrate, Carbocloral is practically insoluble in water but freely soluble in alcohol and ether, and it exhibits a distinct melting point of approximately 103°C with partial decomposition [1]. These physicochemical properties directly influence formulation strategy, handling requirements, and analytical method development.

Why Chloral Hydrate and Other Chloral Derivatives Cannot Simply Substitute for Carbocloral in Research and Formulation


Within the chloral derivative family, compounds share a common trichloroethanol active metabolite yet diverge substantially in their physicochemical and stability profiles. Carbocloral’s carbamate ester structure imparts markedly different solubility (practically water-insoluble vs. freely water-soluble for chloral hydrate) and hydrolysis kinetics (predicted half-life >400 years at pH 8 vs. rapid degradation for chloral hydrate under basic conditions) [1]. These differences mean that formulation vehicles, analytical reference standard preparation, and long-term storage protocols optimized for chloral hydrate or dichloralphenazone cannot be directly transferred to Carbocloral without risking solubility failure, hydrolytic degradation, or inaccurate quantification. The quantitative evidence below establishes exactly where Carbocloral diverges from its closest comparators.

Quantitative Differentiation Evidence for Carbocloral (541-79-7) Against Chloral Hydrate, Dichloralphenazone, Chloral Betaine, and Triclofos Sodium


Hydrolytic Stability: Carbocloral vs. Chloral Hydrate Under Basic Conditions

Carbocloral demonstrates exceptional resistance to base-catalyzed hydrolysis. The ACD/Labs HYDROWIN model predicts a base-catalyzed rate constant (Kb) of 5.342 × 10⁻⁵ L/mol·sec at pH > 8 and 25°C, corresponding to a hydrolysis half-life of approximately 411 years at pH 8 . In contrast, chloral hydrate undergoes rapid decomposition via the haloform reaction under basic conditions, with hydrolysis rates increasing sharply as pH rises from 7 to 12 [1]. This differential stability is critical for laboratories and manufacturers requiring long-term stock solutions or formulations at neutral to slightly alkaline pH.

Hydrolytic stability Shelf-life prediction Formulation development

Aqueous Solubility and Formulation Vehicle Selection: Carbocloral vs. Chloral Hydrate and Triclofos Sodium

Carbocloral is reported as 'practically insoluble in water' while being 'freely soluble in alcohol and ether' [1]. By contrast, chloral hydrate exhibits extremely high aqueous solubility of approximately 660 g/100 mL [2], and triclofos sodium is described as 'freely soluble in water' . Dichloralphenazone and chloral betaine display intermediate aqueous solubility (e.g., chloral betaine: 1.86 mg/mL [3]). This nearly binary solubility difference dictates that aqueous-based formulations suitable for chloral hydrate or triclofos sodium are inappropriate for Carbocloral, which instead requires organic co-solvents or non-aqueous vehicles.

Aqueous solubility Formulation development Bioavailability

Melting Point and Thermal Behavior: Carbocloral vs. Chloral Hydrate and Dichloralphenazone

Carbocloral melts at approximately 103°C with partial decomposition [1]. This melting point is substantially higher than that of chloral hydrate (57°C) [2] and dichloralphenazone (68°C) [3], and it occurs with concomitant degradation, unlike the congruent melting observed for chloral betaine (122°C, though no decomposition is noted in available references). The elevated melting point with decomposition has direct implications for differential scanning calorimetry (DSC) purity analysis, hot-stage microscopy, and drying or milling processes during API manufacturing.

Melting point Thermal stability Solid-state characterization

Structural and Metabolic Prodrug Differentiation: Carbamate Ester vs. Geminal Diol and Phosphate Ester Prodrugs

Carbocloral is a carbamate ester prodrug (ethyl carbamate of trichloroacetaldehyde) that undergoes enzymatic and chemical hydrolysis to release trichloroethanol, the active hypnotic species [1]. Chloral hydrate is a geminal diol that is rapidly reduced to trichloroethanol by alcohol dehydrogenase and aldehyde reductase [2]. Triclofos sodium is a phosphate ester prodrug that also yields trichloroethanol upon hydrolysis [3]. The carbamate ester linkage in Carbocloral may modulate the rate of trichloroethanol liberation compared to the rapid reduction of chloral hydrate, potentially influencing onset and duration of sedation, although direct comparative pharmacokinetic data remain limited.

Prodrug design Metabolic activation Pharmacokinetics

Optimal Procurement and Application Scenarios for Carbocloral (541-79-7) Based on Differentiated Evidence


Long-Term Analytical Reference Standard Preparation at Physiological pH

Carbocloral's predicted hydrolysis half-life of 411 years at pH 8 makes it the preferred chloral derivative reference standard when stock solutions must be prepared and stored at neutral to mildly alkaline pH. Unlike chloral hydrate, which degrades rapidly under basic conditions to form chloroform [1], Carbocloral solutions maintain integrity over extended periods, reducing standard re-preparation frequency and improving inter-assay reproducibility.

Non-Aqueous Formulation Development Requiring Organic Solvent Compatibility

Carbocloral's solubility profile—practically insoluble in water, freely soluble in alcohol and ether [2]—renders it the chloral derivative of choice for non-aqueous liquid formulations, such as ethanolic elixirs or lipid-based delivery systems. Chloral hydrate and triclofos sodium, with their high aqueous solubility, are unsuitable for anhydrous formulation matrices where water content must be minimized.

Thermal Analysis and Solid-State Characterization Method Development

The unique melting behavior of Carbocloral (mp ~103°C with partial decomposition [2]) provides a distinct thermal signature for identity testing via differential scanning calorimetry or hot-stage microscopy. This differentiates Carbocloral from lower-melting chloral hydrate (57°C) and dichloralphenazone (68°C) and necessitates compound-specific DSC method parameters that cannot be extrapolated from in-class analogs.

Metabolic Prodrug Research Investigating Trichloroethanol Release Kinetics

Carbocloral's carbamate ester prodrug structure [3] presents a research tool for studying structure-dependent trichloroethanol liberation rates. Comparative hydrolysis or microsomal incubation studies with chloral hydrate (geminal diol) and triclofos sodium (phosphate ester) can elucidate how the prodrug linkage influences activation kinetics, informing the design of sedative-hypnotic agents with tailored onset and duration profiles.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for Carbocloral

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.